molecular formula C7H9N3OS B13732363 3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile CAS No. 140454-98-4

3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile

Cat. No.: B13732363
CAS No.: 140454-98-4
M. Wt: 183.23 g/mol
InChI Key: GEVAJIRFXFBUQF-UHFFFAOYSA-N
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Description

3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile typically involves the formation of the oxazole ring followed by the introduction of the sulfanyl and propanenitrile groups. One common method involves the reaction of 5-amino-3-methyl-1,2-oxazole with a suitable thiol compound under specific conditions to introduce the sulfanyl group. The nitrile group can then be introduced through a subsequent reaction with a cyanating agent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the sulfanyl group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile is unique due to the presence of both the oxazole ring and the sulfanyl group, which confer specific chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications .

Properties

CAS No.

140454-98-4

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

3-[(5-amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]propanenitrile

InChI

InChI=1S/C7H9N3OS/c1-5-6(7(9)11-10-5)12-4-2-3-8/h2,4,9H2,1H3

InChI Key

GEVAJIRFXFBUQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1SCCC#N)N

Origin of Product

United States

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